molecular formula C11H14N4O3 B559651 2'-Deoxytubercidin CAS No. 60129-59-1

2'-Deoxytubercidin

Cat. No.: B559651
CAS No.: 60129-59-1
M. Wt: 250.25 g/mol
InChI Key: NIJSNUNKSPLDTO-DJLDLDEBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

2’-Deoxytubercidin, also known as 7-Deaza-2’-deoxyadenosine, primarily targets the P2 nucleoside transporter and adenosine kinase . These targets play a crucial role in the uptake and activation of the compound .

Mode of Action

The compound interacts with its targets by entering cellular metabolism through conversion to the corresponding nucleoside monophosphate via phosphorylation at the 5’-position by adenosine kinase . This interaction results in changes at the cellular level, affecting the function of the targets .

Biochemical Pathways

The affected pathways involve the conversion of 2’-Deoxytubercidin to its corresponding nucleoside monophosphate . This process affects downstream effects such as the accumulation of tubercidin nucleotides in mammalian erythrocytes and the incorporation of tubercidin into the nucleic acids of susceptible bacteria .

Pharmacokinetics

It’s known that the compound displays curative activity in animal models of acute and cns-stage disease, even at low doses and oral administration .

Result of Action

The molecular and cellular effects of 2’-Deoxytubercidin’s action include its potent trypanocidal activity in vitro . It also shows curative activity in animal models of acute and CNS-stage disease .

Action Environment

The action, efficacy, and stability of 2’-Deoxytubercidin can be influenced by environmental factors such as pH . For instance, the mispairing with dC is pH-dependent . Ambiguous base pairing is observed at pH 7 or under acid conditions, whereas base discrimination occurs in alkaline medium (pH 8.0) .

Biochemical Analysis

Biochemical Properties

2’-Deoxytubercidin is an analogue of adenosine and is a substrate for adenosine kinase . It enters cellular metabolism by being converted to the corresponding nucleoside monophosphate through phosphorylation at the 5’-position by adenosine kinase . This compound interacts with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Cellular Effects

2’-Deoxytubercidin has been shown to have potent effects on various types of cells. It inhibits the growth of several microorganisms, is toxic to many vertebrate species, and is powerfully cytotoxic to vertebrate cell lines in culture . It also displays curative activity in animal models of acute and CNS-stage disease, even at low doses and oral administration .

Molecular Mechanism

The molecular mechanism of 2’-Deoxytubercidin involves its conversion to the corresponding nucleoside monophosphate through phosphorylation at the 5’-position by adenosine kinase . This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Deoxytubercidin can change over time. For instance, the acid-soluble fraction of washed mouse fibroblasts previously exposed to radioactive 2’-Deoxytubercidin for a few hours contains most of the radioactivity extracted from the medium .

Dosage Effects in Animal Models

The effects of 2’-Deoxytubercidin vary with different dosages in animal models. It has been found to be a highly potent trypanocide in vitro and displays curative activity in animal models of acute and CNS-stage disease, even at low doses and oral administration .

Metabolic Pathways

2’-Deoxytubercidin is involved in several metabolic pathways. It enters cellular metabolism by being converted to the corresponding nucleoside monophosphate through phosphorylation at the 5’-position by adenosine kinase . This process involves interactions with various enzymes and cofactors .

Transport and Distribution

The transport and distribution of 2’-Deoxytubercidin within cells and tissues involve the P2 nucleoside transporter and adenosine kinase, which are involved in the uptake and activation, respectively, of this analogue .

Subcellular Localization

Given its biochemical properties and interactions with various cellular components, it is likely that this compound may be localized to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-deoxytubercidin typically involves the desulphurisation of 4-amino-7-(2-S-benzyl-2-thio-2-deoxy-β-D-arabinofuranosyl)pyrrolo[2,3-d]pyrimidine. This intermediate is obtained through an intramolecular episulphonium ion rearrangement of the isomeric 3’-S-benzyl-thio-xylo-2’-O-methylsulphonyl derivatives. The final desulphurisation step is carried out using sodium benzoate in N,N-dimethylformamide .

Industrial Production Methods: While specific industrial production methods for 2’-deoxytubercidin are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxytubercidin undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often facilitated by bases like sodium hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced forms of the nucleoside.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

2’-Deoxytubercidin has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various nucleoside analogs.

    Biology: It serves as a tool for studying nucleoside metabolism and enzyme interactions.

    Medicine: The compound exhibits potential as an antitumor and antiviral agent.

    Industry: Its derivatives are explored for use in pharmaceuticals and as biochemical probes.

Comparison with Similar Compounds

    Tubercidin: The parent compound, differing by the presence of a hydroxy group at position 2 of the ribose moiety.

    Cordycepin: Another nucleoside analog with a similar structure but different biological activity.

    2’-Deoxyadenosine: A structurally related compound with distinct biological properties.

Uniqueness: 2’-Deoxytubercidin is unique due to its specific modifications that enhance its biological activity and stability. Its ability to be incorporated into nucleic acids and disrupt their synthesis sets it apart from other nucleoside analogs .

Properties

IUPAC Name

(2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3/c12-10-6-1-2-15(11(6)14-5-13-10)9-3-7(17)8(4-16)18-9/h1-2,5,7-9,16-17H,3-4H2,(H2,12,13,14)/t7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJSNUNKSPLDTO-DJLDLDEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC3=C(N=CN=C32)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC3=C(N=CN=C32)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60129-59-1
Record name 7-Deaza-2′-deoxyadenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60129-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Deoxytubercidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060129591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Deoxytubercidin
Reactant of Route 2
Reactant of Route 2
2'-Deoxytubercidin
Reactant of Route 3
2'-Deoxytubercidin
Reactant of Route 4
Reactant of Route 4
2'-Deoxytubercidin
Reactant of Route 5
Reactant of Route 5
2'-Deoxytubercidin
Reactant of Route 6
Reactant of Route 6
2'-Deoxytubercidin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.